4,5-Dimethylnonane

Descripción general

Descripción

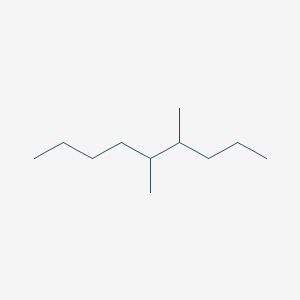

4,5-Dimethylnonane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C₁₁H₂₄. This compound is characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of a nonane chain. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One common method involves the following steps :

Grignard Addition: The process begins with the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 4,5-dimethylnonan-4-ol.

Dehydration: The tertiary alcohol undergoes a dehydration reaction under phosphorus oxychloride in pyridine to yield isomers of the alkene 4,5-dimethylnon-4-ene.

Hydrogenation: Hydrogenation of the alkene over a 10% palladium on carbon catalyst produces the target product, this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dimethylnonane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination or bromination can occur in the presence of ultraviolet light or heat.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid can be used.

Substitution: Halogenation typically requires halogens like chlorine or bromine and a source of energy such as ultraviolet light.

Major Products Formed

Oxidation: Depending on the conditions, oxidation can yield alcohols, aldehydes, ketones, or carboxylic acids.

Substitution: Halogenation results in the formation of alkyl halides.

Aplicaciones Científicas De Investigación

4,5-Dimethylnonane is primarily used in scientific research, particularly in the field of organic chemistry. Its applications include:

Synthesis Studies: It serves as a model compound for studying reaction mechanisms and pathways in organic synthesis.

Material Science: It can be used in the development of new materials and polymers.

Chemical Analysis: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Mecanismo De Acción

As an alkane, 4,5-Dimethylnonane does not have a specific mechanism of action in biological systems. Its chemical behavior is primarily dictated by its saturated hydrocarbon structure, which makes it relatively inert under standard conditions. in the presence of strong reagents or catalysts, it can undergo various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

Nonane: A straight-chain alkane with the formula C₉H₂₀.

2,2,4-Trimethylpentane:

4,4-Dimethyloctane: Another branched alkane with the formula C₁₀H₂₂.

Uniqueness

4,5-Dimethylnonane is unique due to the specific positioning of its methyl groups on the fourth and fifth carbon atoms of the nonane chain. This specific branching can influence its physical and chemical properties, such as boiling point, melting point, and reactivity, distinguishing it from other similar alkanes.

Actividad Biológica

4,5-Dimethylnonane is a branched-chain alkane that has garnered attention in recent years due to its potential biological activities. This compound is primarily synthesized through multi-step organic reactions and has been studied for its antimicrobial properties and cytotoxic effects against various cancer cell lines. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and environmental sciences.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the Grignard addition of 2-bromopentane to hexan-2-one, followed by dehydration and hydrogenation processes. The resultant compound can be characterized using techniques such as gas chromatography (GC) and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm its purity and structure .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against:

- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The effectiveness is attributed to the structural characteristics of the molecule, which influence its interaction with bacterial cell membranes .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on human cancer cell lines. Studies indicate that it possesses selective toxicity towards certain cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15.7 | 4.8 |

| A549 | 20.8 | 3.6 |

| LS174 | 21.8 | 2.9 |

The selectivity index (SI) indicates a favorable therapeutic window for potential use in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various alkanes including this compound demonstrated that this compound had a minimum inhibitory concentration (MIC) of approximately 12.4 µM against E. coli. This suggests a strong potential for use as an antimicrobial agent in clinical settings or as a preservative in food products .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies involving HeLa cells revealed that treatment with this compound resulted in significant cell death at concentrations above the IC50 threshold. The observed cytotoxicity was linked to the compound's ability to induce apoptosis in cancer cells while maintaining lower toxicity levels in normal cell lines such as MRC-5 .

Molecular Docking Studies

To further elucidate the mechanism of action of this compound, molecular docking studies were performed targeting key enzymes involved in bacterial DNA replication and cancer cell proliferation:

- Target Enzymes : DNA gyrase B and topoisomerase II beta

- Binding Affinities : The compound demonstrated favorable binding affinities, suggesting that it could inhibit these enzymes effectively.

These findings support the hypothesis that this compound may act as a dual-action agent with both antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

4,5-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-9-11(4)10(3)8-6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNGDDOTBYZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938273 | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-23-7 | |

| Record name | Nonane, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.